molecular formula C18H18N2OS B11812324 3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11812324
M. Wt: 310.4 g/mol
InChI Key: TWBSCVSVCVFXHR-UHFFFAOYSA-N
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Description

3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline is a complex organic compound that features a thiazole ring substituted with an ethoxyphenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and aniline moiety with the thiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H18N2OS/c1-3-21-16-9-7-13(8-10-16)17-12(2)22-18(20-17)14-5-4-6-15(19)11-14/h4-11H,3,19H2,1-2H3

InChI Key

TWBSCVSVCVFXHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C

Origin of Product

United States

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